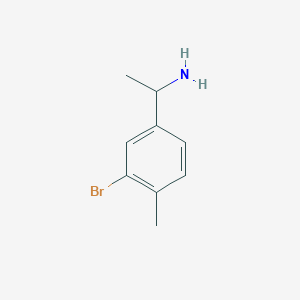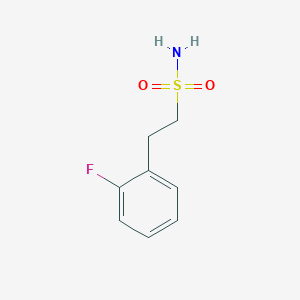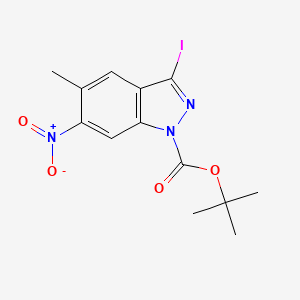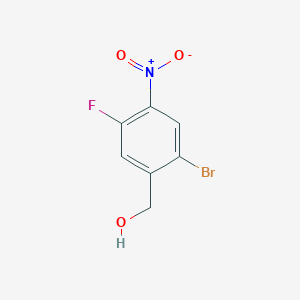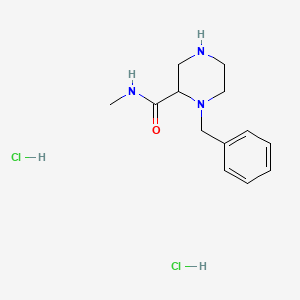![molecular formula C17H9F2N3O B1445549 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 713514-76-2](/img/structure/B1445549.png)
2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
説明
This compound is a derivative of pyrimidinone, which is a type of heterocyclic compound. Pyrimidinones are key structural fragments of various bioactive compounds, including antiviral agents .
Synthesis Analysis
The synthesis of similar compounds often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrimidinone core, which can exhibit a wide range of biological activity .Chemical Reactions Analysis
The Dimroth rearrangement is a common reaction in the synthesis of condensed pyrimidines. This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as melting point, solubility, and reactivity with other chemicals can be determined through experimental methods .作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure, can affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s worth noting that the presence of certain groups, such as p-methoxy (alkoxy) groups, are critical for inhibition and can be tuned for better efficacy . This suggests that the compound’s structure could potentially influence its pharmacokinetic properties and bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . Additionally, the compound’s action can be influenced by the equilibrium state of DMF–DMA in solution .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect various signaling pathways within the cell, leading to alterations in cell function and behavior . Additionally, the compound’s structure allows it to bind with high affinity to multiple receptors, enhancing its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth . It also affects the expression of genes involved in cell cycle regulation, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinases, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes . The compound’s ability to inhibit protein kinases is particularly noteworthy, as these enzymes play crucial roles in regulating cell growth, differentiation, and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods Long-term studies have shown that the compound can have sustained effects on cell signaling pathways and gene expression, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these pathways is crucial for optimizing the compound’s therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential . The compound’s ability to penetrate cell membranes and reach its target sites is a key factor in its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules, thereby increasing its efficacy in modulating cellular processes .
特性
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)indeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O/c18-11-6-5-8(7-12(11)19)14-13-15(22-17(20)21-14)9-3-1-2-4-10(9)16(13)23/h1-7H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSQBLOOAGRYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC(=C3C2=O)C4=CC(=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743301 | |
| Record name | 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
713514-76-2 | |
| Record name | 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



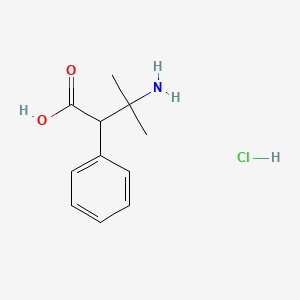

![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)
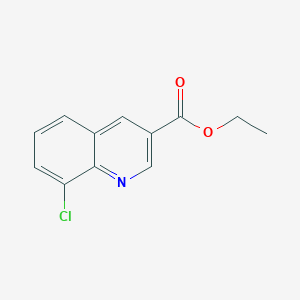

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)
